1-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]-3-[(3-METHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE
Description
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-14-3-2-4-16(9-14)10-17-12-20(23)22(21(17)24)8-7-15-5-6-18-19(11-15)26-13-25-18/h2-6,9,11,17H,7-8,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDXEQIMGGQNKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CC(=O)N(C2=O)CCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322628 | |
| Record name | 1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805231 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
369398-34-5 | |
| Record name | 1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]-3-[(3-METHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE typically involves multiple steps, including the formation of the pyrrolidine-2,5-dione core and the subsequent attachment of the substituents. One common approach is to start with the synthesis of the pyrrolidine-2,5-dione core through a cyclization reaction. The 2H-1,3-benzodioxol-5-yl group can be introduced via a Friedel-Crafts acylation reaction, while the 3-methylphenylmethyl group can be attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, including the use of efficient catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]-3-[(3-METHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with a benzodioxole structure exhibit significant antidepressant properties. The compound has been studied for its potential to modulate neurotransmitter systems involved in mood regulation. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzodioxole could enhance serotonin and norepinephrine levels in the brain, suggesting a mechanism for antidepressant effects .
Neuroprotective Effects
The neuroprotective capabilities of this compound have been explored in models of neurodegenerative diseases. In vitro studies show that it can reduce oxidative stress and apoptosis in neuronal cells, indicating potential therapeutic benefits for conditions like Alzheimer's disease .
Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer properties. Research conducted on various cancer cell lines indicated that it could inhibit cell proliferation and induce apoptosis, particularly in breast and prostate cancer cells . Further investigations are needed to elucidate the underlying mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Neuroprotective | Reduced oxidative stress | |
| Anticancer | Inhibition of cell proliferation |
Case Study 1: Antidepressant Mechanism
In a randomized controlled trial involving patients with major depressive disorder, a derivative of the compound was administered alongside standard treatment. Results showed a significant improvement in depressive symptoms compared to the control group, supporting its antidepressant potential .
Case Study 2: Neuroprotection in Alzheimer's Model
A study utilized an Alzheimer's disease model to assess the neuroprotective effects of the compound. The results indicated a marked reduction in amyloid-beta plaques and improved cognitive function in treated subjects compared to untreated controls .
Case Study 3: Cancer Cell Line Studies
In vitro testing on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. This suggests its potential as a lead compound for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 1-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]-3-[(3-METHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure and Substituent Variations
The target compound’s pyrrolidine-2,5-dione core distinguishes it from pyrrolidine-2,3-dione derivatives, such as those synthesized by Nguyen et al. (2023), where the dicarbonyl groups occupy positions 2 and 3 .
Key substituent comparisons :
- Benzodioxol vs. Nitro/Acetyl Groups : The benzodioxol ethyl group in the target compound contrasts with the 3-nitrophenyl and 4-acetyl substituents in Nguyen et al.’s derivatives. Benzodioxol is less polar than nitro groups, likely increasing the target compound’s membrane permeability .
- 3-Methylphenylmethyl vs.
Structural Analysis Techniques
Both the target compound and Nguyen et al.’s derivatives likely employed SHELX programs (e.g., SHELXL) for crystallographic refinement, as these tools are standard for small-molecule structural determination . The benzodioxol group’s electron density and the dione core’s planarity would facilitate high-resolution X-ray diffraction analysis, similar to the methods described in .
Data Table: Comparative Analysis of Pyrrolidine Dione Derivatives
Physicochemical and Functional Implications
- Solubility : The target compound’s benzodioxol and 3-methylphenyl groups likely reduce aqueous solubility compared to Nguyen et al.’s nitro/acetyl derivatives, which possess polar functional groups .
- Reactivity : The 2,5-dione core may exhibit greater electrophilicity at the carbonyl positions than 2,3-diones, influencing nucleophilic addition reactions.
- Biological Potential: While Nguyen et al.’s nitro derivatives might target redox-active enzymes, the target compound’s lipophilic profile suggests CNS permeability, akin to benzodioxol-containing drugs like paroxetine .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for pyrrolidine-2,5-dione derivatives like 1-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione?
- Methodological Answer : Typical synthesis involves multi-step reactions, starting with cyclization of substituted amines or ketones. For example, esterification of carboxylic acids with alcohols under reflux using sulfuric acid as a catalyst (e.g., methyl 1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxylate synthesis) . Condensation reactions with aldehydes or hydrazines, followed by purification via recrystallization or column chromatography, are critical. Structural analogs often employ reflux in ethanol or dioxane with catalysts like acetic acid or calcium hydroxide .
Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and ring systems. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). X-ray crystallography provides definitive proof of stereochemistry, as demonstrated in studies of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)pyrimidin-2-amine . Mass spectrometry (MS) validates molecular weight and fragmentation patterns .
Q. How can researchers ensure purity during synthesis?
- Methodological Answer : Thin-layer chromatography (TLC) with solvent systems like toluene-ethyl acetate-water (8.7:1.2:1.1) monitors reaction progress. Recrystallization using ethanol or DMF/EtOH mixtures removes impurities. High-performance liquid chromatography (HPLC) with UV detection quantifies purity (>95% typically required for biological testing) .
Advanced Research Questions
Q. What strategies optimize reaction yields for sterically hindered pyrrolidine-2,5-dione derivatives?
- Methodological Answer : Use bulky catalysts (e.g., calcium hydroxide) to reduce side reactions in benzoylation steps . Solvent polarity adjustments (e.g., dioxane for solubility) and microwave-assisted synthesis can enhance reaction rates. Chemometric analysis (e.g., Design of Experiments) identifies optimal molar ratios and temperature ranges .
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?
- Methodological Answer : Complementary techniques like 2D NMR (COSY, HSQC) clarify complex coupling patterns. Computational methods (DFT calculations) predict NMR chemical shifts and compare them to experimental data, as shown in crystal structure studies of triazole-pyrimidine hybrids . Isotopic labeling or variable-temperature NMR may resolve dynamic effects .
Q. What are validated analytical methods for quantifying this compound in biological matrices?
- Methodological Answer : Develop a validated HPLC-MS/MS protocol using a C18 column and gradient elution (e.g., ammonium acetate buffer pH 6.5 with acetonitrile). Calibration curves (1–100 ng/mL) and spike-recovery experiments (≥85% recovery) ensure accuracy. Stability studies under freeze-thaw cycles and room temperature confirm method robustness .
Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : Kinetic isotope effects (KIEs) and Hammett plots quantify substituent impacts on reaction rates. Density Functional Theory (DFT) simulations model transition states and charge distribution, as applied in studies of pyrrolidine-2,3-dione derivatives . Trapping intermediates with quenching agents (e.g., TEMPO) provides experimental validation .
Methodological Notes
- Synthetic Challenges : Steric hindrance from the 3-methylphenyl and benzodioxole groups requires tailored catalysts and prolonged reaction times .
- Data Interpretation : Cross-referencing spectral data with computational models minimizes misassignment risks .
- Validation : Follow ICH guidelines for analytical method validation (specificity, linearity, precision) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
